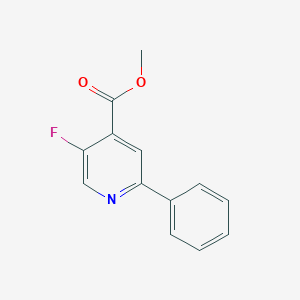

Methyl 5-fluoro-2-phenylisonicotinate

Description

Methyl 5-fluoro-2-phenylisonicotinate is a pyridine derivative with a fluorine atom at position 5, a phenyl group at position 2, and a methyl ester at position 4. This compound belongs to the isonicotinic acid ester family, characterized by their substituted pyridine cores. The fluorine substituent enhances electronegativity and metabolic stability, while the phenyl group introduces steric bulk and lipophilicity. Such structural features are critical in pharmaceuticals and agrochemicals, where fluorine is often employed to optimize bioavailability and binding affinity . The methyl ester moiety at position 4 likely improves solubility compared to its carboxylic acid counterpart, making it a versatile intermediate in synthesis.

Properties

IUPAC Name |

methyl 5-fluoro-2-phenylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)10-7-12(15-8-11(10)14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVFRVSPGUVUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-phenylisonicotinate typically involves the fluorination of a suitable precursor, such as 2-phenylisonicotinic acid, followed by esterification. One common method includes the use of Selectfluor® as a fluorinating agent under mild conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile, with the presence of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-phenylisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-fluoro-2-phenylisonicotinate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electronic characteristics.

Biological Studies: Researchers use this compound to study the effects of fluorinated pyridines on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-phenylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the phenyl group can facilitate interactions with hydrophobic pockets within the target molecules, leading to increased potency and efficacy .

Comparison with Similar Compounds

Key Findings:

Substituent Effects at Position 2 :

- The phenyl group in this compound contributes to higher lipophilicity compared to the methoxy analog, which may influence membrane permeability in drug design .

- The methoxy variant (Methyl 5-fluoro-2-methoxyisonicotinate) is predicted to exhibit better solubility in polar solvents due to its oxygen-containing substituent, a feature critical for formulation in aqueous systems .

Role of Position 5 Fluorine :

- Both this compound and its methoxy analog retain fluorine at position 5, which enhances electron-withdrawing effects. This could stabilize negative charges in intermediates during synthetic pathways or modulate electronic interactions in biological targets.

Functional Group at Position 4 :

- The methyl ester in the target compound and its methoxy analog improves solubility compared to the carboxylic acid group in 3-Chloro-5-methylisonicotinic acid. However, the acid form may enable salt formation or covalent bonding in coordination chemistry .

Analytical Methodologies :

- Techniques such as spectrofluorometry and tensiometry (used for surfactant CMC determination in unrelated studies) highlight the importance of tailored analytical approaches for characterizing substituent-dependent properties like aggregation behavior or fluorescence .

Research Implications and Limitations

For instance:

- Replacing phenyl with methoxy at position 2 could reduce steric hindrance, facilitating interactions in enzyme-binding pockets.

- The chloro and methyl groups in 3-Chloro-5-methylisonicotinic acid may render it more reactive in cross-coupling reactions compared to fluorine-containing analogs.

Further studies are needed to validate these hypotheses, particularly through experimental measurements of logP, pKa, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.